Benzyl 2-amino-3-hydroxy-2-methylpropanoate
Overview
Description
Benzyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group attached to a 2-amino-3-hydroxy-2-methylpropanoate moiety. Its chemical properties make it a valuable subject of study for researchers and scientists.
Mechanism of Action
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in cellular processes. It has been observed that acid anhydrides have been used to carry out the regioselective acylation of primary hydroxyl group in benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate .
Biochemical Analysis
Biochemical Properties
Benzyl 2-amino-3-hydroxy-2-methylpropanoate plays a significant role in biochemical reactions, particularly in enzymatic processes. It interacts with various enzymes, such as lipases, which catalyze the regioselective esterification of hydroxyl groups . The compound’s interaction with these enzymes is highly selective and efficient, yielding monoacylated products in high yields. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns, impacting the synthesis of proteins involved in metabolic pathways and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound may bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For example, this compound may inhibit the activity of certain enzymes involved in metabolic processes, leading to changes in metabolite levels and flux . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or modulating metabolic pathways . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized through specific enzymatic reactions, leading to the formation of intermediate metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cellular membranes, accumulating in specific cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the reaction of benzyl bromide with 2-amino-3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl 2-amino-3-oxo-2-methylpropanoate.
Reduction: Formation of benzyl 2-amino-3-hydroxy-2-methylpropylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-amino-3-hydroxy-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Benzyl 3-hydroxy-2-methylpropanoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.
Benzyl 2-amino-2-methylpropanoate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness: Benzyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
benzyl 2-amino-3-hydroxy-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,8-13)10(14)15-7-9-5-3-2-4-6-9/h2-6,13H,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHIWWZDNLZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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